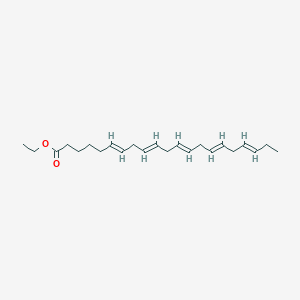
Bis(undecanoyloxy)copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Copper undecylenate is a chemical compound that combines copper with undecylenic acid. It is primarily known for its antifungal properties and is used in various medical and industrial applications. The compound is often found in topical ointments and creams designed to treat fungal infections.
準備方法
Synthetic Routes and Reaction Conditions
Copper undecylenate is synthesized by reacting undecylenic acid with a copper salt, such as copper sulfate. The reaction typically occurs in an aqueous medium, where the undecylenic acid is neutralized with a base like sodium hydroxide to form the sodium salt of undecylenic acid. This sodium salt then reacts with the copper salt to form copper undecylenate.
Industrial Production Methods
Industrial production of copper undecylenate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The compound is then purified and formulated into various products, such as ointments and creams.
化学反応の分析
Types of Reactions
Copper undecylenate undergoes several types of chemical reactions, including:
Oxidation: Copper undecylenate can be oxidized to form copper oxide and other by-products.
Reduction: The compound can be reduced under specific conditions to yield copper metal and undecylenic acid.
Substitution: Copper undecylenate can participate in substitution reactions where the copper ion is replaced by another metal ion.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride are used.
Substitution: Metal salts like zinc sulfate or calcium chloride can be used for substitution reactions.
Major Products Formed
Oxidation: Copper oxide and other copper salts.
Reduction: Copper metal and undecylenic acid.
Substitution: Zinc undecylenate or calcium undecylenate, depending on the substituting metal.
科学的研究の応用
Copper undecylenate has a wide range of scientific research applications:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Studied for its antifungal properties and its effects on fungal cell membranes.
Medicine: Incorporated into topical treatments for fungal infections like athlete’s foot and ringworm.
Industry: Used in the formulation of antifungal coatings and paints.
作用機序
Copper undecylenate exerts its antifungal effects by disrupting the cell membrane of fungi. The copper ions interfere with the integrity of the fungal cell membrane, leading to cell lysis and death. Additionally, undecylenic acid inhibits the morphogenesis of fungi, preventing the transition from yeast to hyphal form, which is crucial for fungal virulence .
類似化合物との比較
Similar Compounds
- Zinc undecylenate
- Calcium undecylenate
- Undecylenic acid
Uniqueness
Copper undecylenate is unique due to the combined antifungal properties of copper and undecylenic acid. While zinc and calcium undecylenates also possess antifungal properties, copper undecylenate is often more effective due to the additional antimicrobial activity of copper ions .
特性
分子式 |
C22H44CuO4 |
|---|---|
分子量 |
436.1 g/mol |
IUPAC名 |
copper;undecanoic acid |
InChI |
InChI=1S/2C11H22O2.Cu/c2*1-2-3-4-5-6-7-8-9-10-11(12)13;/h2*2-10H2,1H3,(H,12,13); |
InChIキー |
VEPVQOWJBBZJSK-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCC(=O)O.CCCCCCCCCCC(=O)O.[Cu] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


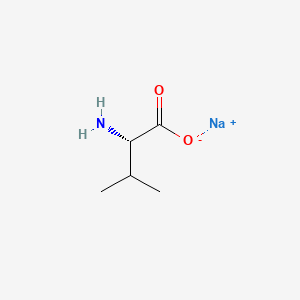

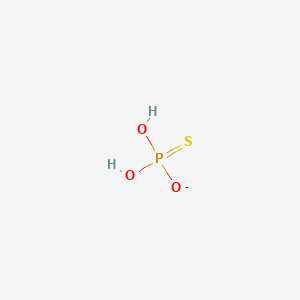
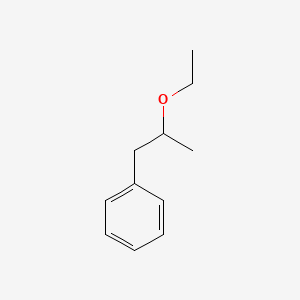
![2,2-Dimethyl-4-[[[2-(phenylmethoxy)dodecyl]oxy]methyl]-1,3-dioxolane](/img/structure/B13816602.png)
![[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(6-bromonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate](/img/structure/B13816608.png)
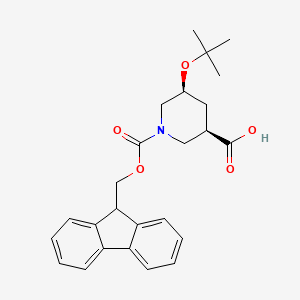
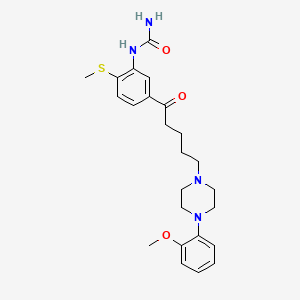

![Tetrasodium;copper;4-hydroxy-3-[[2-hydroxy-4-[[[3-hydroxy-4-[[1-hydroxy-3-sulfonato-7-(3-sulfonatoanilino)naphthalen-2-yl]diazenyl]phenyl]-oxidoazaniumylidene]amino]phenyl]diazenyl]-6-(3-sulfonatoanilino)naphthalene-2-sulfonate](/img/structure/B13816646.png)
![3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)](/img/structure/B13816651.png)
![3,5-Dibromo-2-[[2-(4-ethylphenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13816654.png)
